molecular formula C12H11NO2 B2417837 8-Ethoxyquinoline-2-carbaldehyde CAS No. 832683-25-7

8-Ethoxyquinoline-2-carbaldehyde

Cat. No. B2417837
CAS RN: 832683-25-7
M. Wt: 201.225
InChI Key: LZLUJBIKHOHDDD-UHFFFAOYSA-N
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Description

8-Ethoxyquinoline-2-carbaldehyde is a chemical compound with the CAS Number: 832683-25-7 . It has a molecular weight of 201.22 and its IUPAC name is 8-ethoxy-2-quinolinecarbaldehyde .

Scientific Research Applications

Chemistry and Synthesis

8-Ethoxyquinoline-2-carbaldehyde and its analogs have been studied extensively in the field of chemistry, particularly in the synthesis of quinoline ring systems. These compounds are used to construct fused or binary quinoline-core heterocyclic systems, which are important in various synthetic applications (Hamama et al., 2018).

Coordination Chemistry

Research demonstrates the efficacy of this compound derivatives in coordination chemistry, particularly with rare-earth(III) ions. These compounds can act as effective tetradentate ligands, forming complex structures with ions like yttrium(III) and lanthanum(III) (Albrecht et al., 2005).

Analytical Chemistry

In analytical chemistry, azomethine derivatives of 8-hydroxyquinoline-2-carbaldehyde have been synthesized for applications as analytical reagents. These derivatives form intensely colored chelates with metal ions, which is significant for spot tests and other analytical methods (Hata & Uno, 1972).

Novel Synthesis Methods

Recent advancements include the synthesis of new quinoline-8-carbaldehyde compounds, such as 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids. These novel compounds have potential in various synthetic and pharmaceutical applications (Gao et al., 2012).

Material Science

In the field of material science, derivatives of this compound have been explored for their potential in creating single-molecule magnets. This involves the self-condensation of bifunctional 8-aminoquinoline-2-carbaldehyde, which is templated by dysprosium(III) ions (Liu et al., 2022).

Pharmaceutical Research

While avoiding drug use and dosage details, it is noteworthy that novel keto-enamine Schiffs bases derived from 8-hydroxyquinoline have been studied for their antioxidative and other biological activities (Sashidhara et al., 2009).

Sensor Technology

This compound derivatives have also found applications in sensor technology. For instance, some derivatives have been developed as potential fluorescent chemosensors for metal ions like Mg2+ and Al3+, showing high sensitivity and selectivity in various mediums https://consensus.app/papers/8hydroxyquinoline5carbaldehyde-schiffbase-highly-jiang/8b6bc546a0e35550aec8e275311ee0db/?utm_source=chatgpt" target="_blank">(Jin et al., 2013; Jiang et al., 2011)

properties

IUPAC Name

8-ethoxyquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-11-5-3-4-9-6-7-10(8-14)13-12(9)11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLUJBIKHOHDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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